![molecular formula C22H18Cl2N4O2S2 B3025779 2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3025779.png)
2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide
Übersicht
Beschreibung
ADTL-EI1712 is a dual inhibitor of extracellular signal-regulated kinases 1 and 5 (ERK1 and ERK5). It has shown significant potential in reducing the activity of these kinases, which are involved in various cellular processes, including proliferation and survival. This compound has been particularly noted for its ability to inhibit the proliferation of certain cancer cells and reduce tumor growth in vivo .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ADTL-EI1712 involves a multi-step process starting from commercially available starting materials. The key steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups that enhance its inhibitory activity against ERK1 and ERK5.
- Purification and characterization of the final product to ensure its purity and efficacy .
Industrial Production Methods: Industrial production of ADTL-EI1712 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
- Scaling up the reaction conditions.
- Utilizing continuous flow chemistry to improve efficiency.
- Implementing rigorous quality control measures to ensure consistency in the final product .
Analyse Chemischer Reaktionen
Reaktionstypen: ADTL-EI1712 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen an der Verbindung verändern und möglicherweise ihre inhibitorische Aktivität beeinflussen.
Reduktion: Diese Reaktion kann zur Veränderung der Struktur der Verbindung eingesetzt werden, um ihre Stabilität und Wirksamkeit zu verbessern.
Substitution: Diese Reaktion kann neue funktionelle Gruppen einführen, die die Selektivität und Potenz der Verbindung verbessern können.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verschiedene Halogenierungsmittel oder Nucleophile, abhängig von der gewünschten Modifikation.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von ADTL-EI1712 mit modifizierten funktionellen Gruppen, die die inhibitorische Aktivität gegen ERK1 und ERK5 verstärken oder reduzieren können .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro and in vivo experiments have demonstrated its ability to inhibit tumor growth and reduce phosphorylation of key proteins involved in cancer progression. For instance, in a mouse xenograft model (MKN74), administration of the compound at a dose of 50 mg/kg per day resulted in significant tumor reduction .
Antimicrobial Properties
Preliminary investigations suggest that the compound may possess antimicrobial activity against various pathogens. The structural features of thieno[2,3-c]pyridines are often associated with increased efficacy against bacterial strains and fungi. Further research is required to quantify these effects and determine the mechanism of action.
Neurological Applications
The compound's structural analogs have been explored for their neuroprotective effects. Given its potential to cross the blood-brain barrier, there is interest in evaluating its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies focusing on its ability to modulate neurotransmitter systems could yield valuable insights into its therapeutic applications.
Case Studies
Wirkmechanismus
ADTL-EI1712 exerts its effects by selectively inhibiting the activity of ERK1 and ERK5. These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival. By inhibiting these kinases, ADTL-EI1712 can induce regulated cell death and autophagy in cancer cells, thereby reducing tumor growth .
Vergleich Mit ähnlichen Verbindungen
ERK1/2 Inhibitors: Compounds like SCH772984 and Ulixertinib.
ERK5 Inhibitors: Compounds like XMD8-92 and BAY-885.
Comparison: ADTL-EI1712 is unique in its dual inhibition of both ERK1 and ERK5, whereas most other inhibitors target either ERK1/2 or ERK5 alone. This dual inhibition allows ADTL-EI1712 to overcome compensatory mechanisms that often limit the efficacy of single-target inhibitors .
Biologische Aktivität
The compound 2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide represents a novel class of thieno[2,3-c]pyridine derivatives. This article reviews its biological activities, particularly in anticancer applications and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 431.34 g/mol. The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 431.34 g/mol |
Density | 1.489 g/cm³ |
Boiling Point | 493.5 °C at 760 mmHg |
Flash Point | 252.3 °C |
Anticancer Properties
Research has demonstrated that thieno[2,3-c]pyridine derivatives exhibit significant anticancer properties. The compound under review has shown potential as an anti-proliferative agent against various cancer cell lines.
- Mechanism of Action : The compound targets phospholipase C (PLC), which plays a crucial role in cell signaling pathways related to cancer cell proliferation and survival. Studies indicate that it can induce apoptosis in cancer cells by disrupting these signaling pathways .
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against breast cancer cell lines such as MDA-MB-231, with an IC50 value of approximately 163.5 nM . Other studies have indicated that it can inhibit the growth of multiple tumor types, including leukemia and melanoma .
Other Biological Activities
In addition to its anticancer properties, the compound may possess other therapeutic potentials:
- Antiplatelet Activity : Similar compounds within the thieno[2,3-c]pyridine class have demonstrated the ability to inhibit platelet aggregation, suggesting potential applications in preventing thrombosis .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways .
Case Studies
Several studies have highlighted the efficacy of thieno[2,3-c]pyridine derivatives:
- Study on MDA-MB-231 Cells : A study reported significant growth inhibition and morphological changes in MDA-MB-231 cells treated with the compound, indicating its potential to disrupt cell cycle progression at the G2/M phase .
- NCI60 Cell Line Panel : Testing against the National Cancer Institute's human tumor cell line panel revealed varying degrees of activity across different cancer types, with some derivatives showing up to 77% relative growth inhibition .
Eigenschaften
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-6-[(2-chlorophenyl)carbamothioyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O2S2/c23-14-6-2-1-5-12(14)20(30)27-21-18(19(25)29)13-9-10-28(11-17(13)32-21)22(31)26-16-8-4-3-7-15(16)24/h1-8H,9-11H2,(H2,25,29)(H,26,31)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSFMPVPLIMFMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)N)C(=S)NC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.